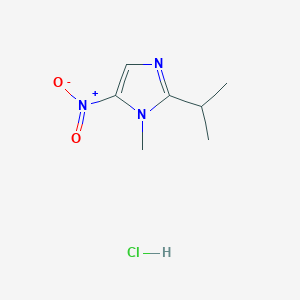

Ipronidazole hydrochloride

Description

Historical Context of Nitroimidazole Compounds in Veterinary Medicine Research

The journey of nitroimidazole compounds in medicine began in the mid-20th century, marking a significant milestone in the fight against anaerobic and protozoal infections. msdvetmanual.com While metronidazole (B1676534) is often considered the prototype of this class, the research and development of other derivatives, including ipronidazole (B135245), have been crucial for veterinary applications. msdvetmanual.com These compounds are characterized by a nitro group attached to an imidazole (B134444) ring, a feature central to their mechanism of action. msdvetmanual.comasm.org

The primary mechanism of action for nitroimidazoles involves the reduction of their nitro group within anaerobic organisms. msdvetmanual.comasm.org This process creates cytotoxic derivatives that can bind to and disrupt the helical structure of DNA, leading to strand breakage and impaired cellular function. msdvetmanual.com This targeted activity against anaerobic microbes and protozoa, which possess the necessary reductive pathways, has made nitroimidazoles a cornerstone of therapy in both human and veterinary medicine. msdvetmanual.comasm.org

In the context of veterinary medicine, the development of various nitroimidazole derivatives was driven by the need for effective treatments against a range of parasitic infections in different animal species. msdvetmanual.com Compounds like dimetridazole, ronidazole, and ipronidazole were specifically investigated for their efficacy in controlling diseases such as histomoniasis in poultry. msdvetmanual.com The extralabel use of nitroimidazoles in food-producing animals is prohibited in the United States. msdvetmanual.com

Academic Significance of Ipronidazole Hydrochloride in Veterinary Parasitology Studies

This compound has been the subject of numerous academic studies, primarily focusing on its efficacy against protozoan parasites in various animal species. Its most well-documented application is in the treatment of histomoniasis, also known as blackhead disease, in turkeys. wikipedia.org Research has also explored its effectiveness against other protozoa, such as Giardia and Trichomonas.

Research Findings on Efficacy:

Histomoniasis in Turkeys: Ipronidazole has been extensively studied for the treatment and prevention of histomoniasis, a debilitating and often fatal disease in turkeys caused by Histomonas meleagridis. wikipedia.org

Giardiasis in Dogs: Studies have demonstrated the efficacy of this compound in treating giardiasis in dogs. In one study, adult Greyhounds with clinical signs of giardiasis were treated with ipronidazole-medicated water, which resulted in clinical improvement and the cessation of Giardia cyst shedding. nih.gov Other research has also noted its use in reducing the shedding of Giardia cysts in infected dogs. frontiersin.org

Trichomoniasis in Pigeons: Research has investigated the efficacy of various drugs, including nitroimidazoles, against Trichomonas gallinae in pigeons. ijcmas.comentomoljournal.com While metronidazole is commonly studied, the effectiveness of related compounds highlights the importance of this drug class in avian medicine. ijcmas.com

The academic significance of this compound also lies in its use as a tool to study the biology and biochemistry of parasitic protozoa. Research into its mechanism of action has provided valuable insights into the metabolic pathways of these organisms. asm.org Furthermore, studies on the development of resistance to ipronidazole and other nitroimidazoles in protozoa are critical areas of academic inquiry, helping to inform treatment strategies and the development of new antiparasitic agents. asm.orgnih.govuu.nlvictoria.ac.nzresearchgate.netfrontiersin.org

Current Research Trajectories and Emerging Scholarly Directions for this compound

Current academic research involving this compound is multifaceted, branching into areas of drug discovery, analytical chemistry, and resistance monitoring.

Synthesis of Novel Derivatives:

A significant area of ongoing research is the synthesis and evaluation of new derivatives of nitroimidazoles, including those related to ipronidazole. nih.govresearchgate.netjmchemsci.comtandfonline.comkuleuven.be The goal of this research is to develop compounds with improved efficacy, a broader spectrum of activity, and a lower potential for resistance. Studies are exploring the creation of hybrid molecules and other novel chemical structures to enhance the therapeutic properties of the parent compounds. nih.govresearchgate.netjmchemsci.comtandfonline.comkuleuven.be

Advanced Analytical Methods:

The development of sensitive and specific analytical methods for the detection of this compound and its metabolites in animal tissues and food products is another active area of research. mdpi.comijarsct.co.inacs.orgmdpi.comwur.nl These methods are crucial for regulatory monitoring and ensuring food safety. Techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) are being refined to achieve lower limits of detection and quantification. mdpi.commdpi.comwur.nl

Interactive Data Table: Recent Analytical Methods for Ipronidazole Detection

| Analytical Technique | Matrix | Key Findings |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Milk, Chicken | Development of rapid and sensitive methods for multi-residue analysis. mdpi.comwur.nl |

| High-Performance Liquid Chromatography (HPLC) | Pharmaceutical Formulations | Validation of robust methods for simultaneous estimation of various drugs. ijarsct.co.in |

| Portable Mass Spectrometry | Food | Advances in on-site detection of veterinary drug residues. mdpi.com |

Understanding and Combating Resistance:

Research into the mechanisms of drug resistance in protozoa remains a critical scholarly direction. asm.orgnih.govuu.nlvictoria.ac.nzresearchgate.netfrontiersin.org Understanding how parasites like Giardia and Trichomonas develop resistance to nitroimidazoles is essential for preserving the efficacy of existing drugs and for the rational design of new therapies that can overcome these resistance mechanisms. victoria.ac.nzresearchgate.netfrontiersin.org

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

49791-86-8 |

|---|---|

Molecular Formula |

C7H12ClN3O2 |

Molecular Weight |

205.64 g/mol |

IUPAC Name |

1-methyl-5-nitro-2-propan-2-ylimidazole;hydrochloride |

InChI |

InChI=1S/C7H11N3O2.ClH/c1-5(2)7-8-4-6(9(7)3)10(11)12;/h4-5H,1-3H3;1H |

InChI Key |

HOMIFIGVCCVRIG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NC=C(N1C)[N+](=O)[O-].Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Modifications

Elucidation of Ipronidazole (B135245) Hydrochloride Synthesis Pathways

The synthesis of ipronidazole hydrochloride is a multi-step process that begins with the formation of the core ipronidazole molecule, followed by its conversion into the hydrochloride salt to enhance its solubility.

A common pathway for the synthesis of the ipronidazole base starts with the alkylation of 2-isopropyl-4(or 5)-nitroimidazole. In a typical procedure, 2-isopropyl-4(or 5)-nitroimidazole is reacted with a methylating agent, such as dimethyl sulfate, in a suitable solvent like dioxane. The reaction mixture is heated under reflux to facilitate the methylation of the imidazole (B134444) ring. Following the reaction, the solvent is removed, and the resulting crude product is dissolved in water. The ipronidazole base is then precipitated by the addition of a strong base, for instance, a sodium hydroxide (B78521) solution, at low temperatures. Further purification can be achieved by dissolving the product in an acidic solution, treating it with charcoal to remove impurities, and then re-precipitating the purified ipronidazole base by neutralization with a base like aqueous ammonia.

The final step in the synthesis of this compound involves the reaction of the purified ipronidazole base with hydrochloric acid. The base is typically dissolved in an organic solvent, such as isopropanol, and then treated with an ethanolic solution of hydrochloric acid. This acid-base reaction leads to the precipitation of this compound, which can then be isolated by filtration and dried. nih.gov

A summary of the reactants and key steps is provided in the table below.

| Step | Reactants | Key Conditions | Product |

| Iproniazidole Synthesis | 2-Isopropyl-4(or 5)-nitroimidazole, Dimethyl sulfate | Dioxane solvent, Reflux | Ipronidazole (base) |

| Purification | Crude Ipronidazole, Hydrochloric acid, Activated charcoal, Aqueous ammonia | Acid dissolution, Charcoal treatment, Neutralization | Purified Ipronidazole (base) |

| Salt Formation | Purified Ipronidazole, Ethanolic hydrochloric acid | Isopropanol solvent | This compound |

Design and Synthesis of this compound Derivatives and Analogues

The design and synthesis of derivatives and analogues of ipronidazole are driven by the quest for compounds with improved therapeutic profiles, such as enhanced efficacy, better selectivity, or reduced resistance. The 5-nitroimidazole scaffold is a versatile platform for chemical modification. isca.me

Strategies for creating derivatives often focus on modifications at various positions of the imidazole ring. For instance, the synthesis of various 5-nitroimidazole derivatives can be achieved by reacting a starting nitroimidazole compound with different heterocyclic compounds. humanjournals.com One approach involves the synthesis of ester derivatives by reacting the hydroxyl group of a precursor molecule, like secnidazole, with various acid chlorides or anhydrides. jocpr.comjocpr.com This highlights a potential route for creating ipronidazole analogues by introducing different functional groups.

Another strategy involves the creation of hybrid molecules. For example, new antimicrobial agents have been synthesized by creating hybrids of metronidazole (B1676534) and berberine. researchgate.net This concept could be extended to ipronidazole, combining its structural features with those of other pharmacologically active molecules to generate novel compounds. Furthermore, the synthesis of thiosemicarbazide (B42300) and hydrazone derivatives of imidazoles represents another avenue for developing new analogues with potential biological activities. bohrium.comnih.gov

The general approaches for designing and synthesizing 5-nitroimidazole derivatives are summarized in the table below.

| Design Strategy | Synthetic Approach | Example of Resulting Derivative Type |

| Side Chain Modification | Reaction with acid chlorides or anhydrides | Ester derivatives |

| Hybrid Molecule Creation | Coupling with other bioactive molecules | Hybrid compounds (e.g., Ipronidazole-berberine) |

| Functional Group Introduction | Reaction with isothiocyanates or benzaldehyde (B42025) derivatives | Thiosemicarbazide and hydrazone derivatives |

| Styryl Derivatization | Synthesis of 2-styryl-5-nitroimidazole derivatives | Styryl-nitroimidazole compounds |

Stereoselective Synthetic Approaches for this compound

Ipronidazole possesses a chiral center at the carbon atom of the isopropyl group attached to the imidazole ring. While many synthetic routes produce a racemic mixture, stereoselective synthesis to obtain specific enantiomers can be crucial, as different enantiomers of a chiral drug can exhibit different pharmacological activities and metabolic fates.

The stereoselective synthesis of chiral nitroimidazoles has been explored through various methodologies. One approach utilizes natural chiral sources, such as sugars, to induce stereoselectivity in the final product. nih.gov For other chiral nitroimidazole-containing drugs like Delamanid, stereoselective synthesis has been achieved through methods like the Sharpless asymmetric dihydroxylation, which allows for the controlled introduction of chirality. rsc.orgnih.gov

Another powerful technique for achieving high stereoselectivity is reductive amination using a bulky hydride source. mdpi.com This method has been successfully employed in the synthesis of bicyclic amine scaffolds with high diastereoselectivity. mdpi.com Furthermore, the synthesis of optically active bicyclic derivatives of nitroimidazoles has been reported, highlighting the interest in chiral nitroimidazole compounds. mdpi.com While not all of these methods have been explicitly reported for ipronidazole, they represent viable and established strategies that could be adapted for its stereoselective synthesis.

Key stereoselective synthetic methods applicable to nitroimidazoles are outlined below.

| Stereoselective Method | Key Feature | Potential Application to Ipronidazole |

| Chiral Pool Synthesis | Utilizes readily available chiral starting materials (e.g., sugars) | Introduction of chirality from a natural source |

| Asymmetric Epoxidation/Dihydroxylation | Catalytic introduction of stereocenters (e.g., Sharpless epoxidation) | Controlled formation of a specific enantiomer |

| Stereoselective Reductive Amination | Use of bulky reagents to control the stereochemical outcome | Formation of a specific diastereomer |

Chemical Modification Strategies and Their Influence on Molecular Architecture

Chemical modification of the ipronidazole molecule can significantly influence its physicochemical properties, and consequently its biological activity. These modifications can alter the molecule's size, shape, lipophilicity, and hydrogen bonding capacity, which in turn affects its interaction with biological targets.

One of the most fundamental chemical modifications is the formation of the hydrochloride salt, which, as previously mentioned, is primarily done to increase water solubility. Beyond salt formation, other modifications can be more profound. For example, reversing the stereochemistry from a D-amino acid to an L-amino acid in a peptide has been shown to increase resistance to proteases. hilarispublisher.com While ipronidazole is not a peptide, the principle of altering stereochemistry to influence biological stability and activity is a key concept in medicinal chemistry.

Increasing the lipophilicity of a molecule can enhance its ability to penetrate cell membranes. hilarispublisher.com This could be achieved for ipronidazole by adding lipophilic moieties, such as long alkyl chains, to its structure. Conversely, introducing or modifying functional groups can alter the hydrogen bonding potential, which is critical for drug-receptor interactions.

The introduction of different substituents on the imidazole ring, as discussed in the synthesis of derivatives, directly impacts the molecular architecture. For instance, adding a bulky group to the molecule could sterically hinder its interaction with certain enzymes or receptors, potentially leading to increased selectivity. The electronic properties of the substituents can also play a crucial role; for example, the nitro group is essential for the activity of 5-nitroimidazoles. jocpr.com

The table below summarizes the influence of different chemical modifications on the molecular architecture and properties of a compound like ipronidazole.

| Chemical Modification | Influence on Molecular Architecture | Consequence on Physicochemical Properties |

| Salt Formation (e.g., Hydrochloride) | Addition of a counter-ion | Increased water solubility |

| Stereochemical Inversion | Change in the 3D arrangement of atoms | Altered interaction with chiral biological targets |

| Addition of Lipophilic Groups | Increase in non-polar surface area | Enhanced membrane permeability |

| Introduction of New Functional Groups | Alteration of electronic distribution and H-bonding sites | Modified drug-receptor interactions and selectivity |

Advanced Analytical Methodologies Development and Validation

Mass Spectrometry (MS) Applications in Ipronidazole (B135245) Hydrochloride Research

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool in ipronidazole research for both quantification and structural elucidation.

Tandem mass spectrometry (MS/MS) significantly enhances the selectivity and sensitivity of analysis by reducing matrix interference. In an MS/MS experiment, a precursor ion corresponding to the analyte of interest is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in a second mass analyzer. This process, known as multiple reaction monitoring (MRM), is highly specific to the target compound.

LC-MS/MS is the gold standard for the confirmatory analysis of ipronidazole residues in various food matrices. Methods have been validated for the detection of ipronidazole and its hydroxy metabolites in pig plasma and honey. springernature.comtaylorandfrancis.com For instance, in the analysis of honey, a UHPLC-ESI-MS/MS method in positive ionization mode is used for detection. springernature.com The selection of specific precursor and product ion transitions for ipronidazole and its metabolites ensures accurate identification and quantification, even at trace levels. springernature.com

Table 3: Performance of a UHPLC-MS/MS Method for Ipronidazole in Honey

| Parameter | Value |

|---|---|

| Recovery | 90.2% - 105.6% |

| Inter-day Relative Standard Deviation | < 11.2% |

| Limit of Detection (LOD) | 0.02 - 0.07 µg/kg |

| Limit of Quantification (LOQ) | 0.05 - 0.2 µg/kg |

Data from a validated UHPLC-MS/MS method for nitroimidazoles in honey. springernature.com

The use of deuterated internal standards in LC-MS/MS analysis can help to correct for matrix effects and variations in instrument response, leading to improved accuracy and precision. taylorandfrancis.com

High-resolution mass spectrometry (HRMS), such as that performed on Orbitrap or time-of-flight (TOF) analyzers, provides highly accurate mass measurements, which are invaluable for the identification of unknown metabolites. By determining the elemental composition of a molecule from its accurate mass, HRMS can help to propose potential structures for metabolites.

A UHPLC system coupled to a Q-Orbitrap mass spectrometer has been utilized for the screening of multiple veterinary drug residues, including ipronidazole, in bovine muscle. hyphadiscovery.com The high resolving power and mass accuracy of the Orbitrap analyzer allow for the confident identification of target compounds in complex matrices and can be used to investigate the presence of non-targeted metabolites. The combination of retention time, accurate mass, and isotopic pattern provides a high degree of confidence in compound identification.

Spectroscopic Techniques for Structural Elucidation of Ipronidazole Hydrochloride and its Derivatives (e.g., NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the structure of organic molecules. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. The chemical shifts, coupling constants, and integration of the signals in an NMR spectrum can be used to piece together the molecular structure. Public databases, such as PubChem, provide access to ¹³C NMR spectral data for ipronidazole.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of different chemical bonds. For a molecule like ipronidazole, characteristic IR absorption bands would be expected for the C-H, C=C, C-N, N=O (from the nitro group), and O-H bonds.

UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by a molecule can be used for quantitative analysis and can also give some structural information, particularly about conjugated systems. Ipronidazole exhibits a characteristic UV absorption maximum, which is utilized in HPLC-UV detection methods. nih.govru.nl For example, in an LC method for the determination of ipronidazole in eggs, detection is performed at 313 nm. nih.govru.nl In a spectrophotometric method for ipronidazole in feeds, the absorbance is measured at 318 nm after extraction with chloroform. arcjournals.org

Bioanalytical Methodologies for this compound in Biological and Environmental Matrices

The accurate quantification of this compound in complex biological and environmental samples necessitates the development of robust and sensitive bioanalytical methodologies. These methods are crucial for monitoring its residues in food products of animal origin and for assessing its potential environmental impact. The development of such methods involves sophisticated sample preparation techniques to isolate the analyte from interfering substances, followed by highly selective and sensitive detection, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Advanced Sample Preparation and Extraction Techniques (e.g., SPE, QuEChERS, d-SPE)

Effective sample preparation is a critical step in the bioanalysis of this compound, aiming to extract the analyte from the matrix, remove interferences, and concentrate the sample to achieve the required sensitivity.

Solid-Phase Extraction (SPE) is a widely utilized technique for the cleanup and concentration of this compound from biological matrices. This technique relies on the partitioning of the analyte between a solid sorbent and the liquid sample. The choice of sorbent is critical and depends on the physicochemical properties of ipronidazole and the nature of the sample matrix. For the analysis of nitroimidazoles, including ipronidazole, various SPE cartridges are employed to achieve efficient extraction and purification. The process typically involves conditioning the sorbent, loading the sample, washing away interfering compounds, and finally eluting the analyte of interest with a suitable solvent.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) has emerged as a popular and efficient sample preparation method for the analysis of veterinary drug residues, including ipronidazole, in a variety of food matrices. scielo.brnih.gov The QuEChERS approach involves an initial extraction with an organic solvent (commonly acetonitrile), followed by a salting-out step to induce phase separation. nih.gov The subsequent cleanup step utilizes dispersive solid-phase extraction (d-SPE) , where a small amount of sorbent is added to a portion of the extract to remove interfering matrix components. core.ac.uksemanticscholar.org For the analysis of nitroimidazoles, various sorbents can be used in the d-SPE step to effectively clean up the sample extract before LC-MS/MS analysis. core.ac.uk

A modified QuEChERS-type extraction has been successfully applied for the multiresidue analysis of several veterinary drugs, including ipronidazole, in meat, shrimp, and fish samples. scielo.br This method utilized ethyl acetate (B1210297) for extraction, followed by a concentration step into dimethyl sulfoxide (B87167) (DMSO) and a defatting step using liquid-liquid extraction with n-hexane. scielo.br Notably, in this particular study, a d-SPE cleanup with C18 was found to result in lower recovery for ipronidazole, suggesting that the analyte may be co-extracted and removed with the fat. scielo.br This highlights the importance of optimizing the d-SPE sorbent to ensure high recovery of the target analyte.

Table 1: Overview of Advanced Sample Preparation Techniques for this compound

| Technique | Principle | Common Sorbents/Reagents for Nitroimidazoles | Advantages | Considerations for this compound |

| Solid-Phase Extraction (SPE) | Partitioning of analyte between a solid sorbent and the liquid sample. | C18, Polymeric sorbents | High selectivity, good concentration factor, potential for automation. | Optimization of sorbent type and elution solvent is crucial for high recovery. |

| QuEChERS | Acetonitrile extraction followed by salting-out liquid-liquid partitioning. | Acetonitrile, Magnesium Sulfate, Sodium Chloride | Fast, simple, low solvent consumption, suitable for multi-residue analysis. scielo.brnih.gov | The choice of extraction and partitioning salts can influence recovery. |

| Dispersive Solid-Phase Extraction (d-SPE) | Cleanup of extract by adding a small amount of sorbent. | Primary Secondary Amine (PSA), C18, Graphitized Carbon Black (GCB) | Rapid cleanup, minimal solvent use. core.ac.uk | Sorbent selection is critical to avoid loss of ipronidazole, as seen with C18 in some studies. scielo.br |

Minimization of Matrix Effects in this compound Bioanalysis

Matrix effects, which are the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix, are a significant challenge in LC-MS/MS-based bioanalysis. core.ac.uknih.gov These effects can compromise the accuracy, precision, and sensitivity of the analytical method. Therefore, minimizing matrix effects is a critical aspect of method development for this compound.

Several strategies can be employed to mitigate matrix effects:

Effective Sample Cleanup: The use of advanced sample preparation techniques like SPE and QuEChERS with optimized d-SPE is the first line of defense against matrix effects. By efficiently removing interfering components, the likelihood of signal suppression or enhancement is reduced.

Chromatographic Separation: Optimizing the liquid chromatography conditions to achieve good separation between ipronidazole and matrix components is crucial. This can involve adjusting the mobile phase composition, gradient profile, and choice of the analytical column.

Use of Isotope-Labeled Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS) for ipronidazole is a highly effective way to compensate for matrix effects. Since the SIL-IS has nearly identical chemical and physical properties to the analyte, it will experience similar matrix effects, allowing for accurate quantification.

Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is representative of the samples being analyzed can also help to compensate for matrix effects.

In a study validating a method for the detection of nitroimidazoles in pig plasma, it was found that there was an absence of a matrix effect for ipronidazole, which enabled the use of a linear calibration curve in solution for quantification. researchgate.net However, this is not always the case, and the potential for matrix effects should be thoroughly investigated during method development and validation for each specific matrix.

Method Validation and Quality Assurance in this compound Analysis

The validation of analytical methods is essential to ensure that they are reliable, reproducible, and fit for their intended purpose. Quality assurance measures are implemented to maintain the integrity of the analytical data generated.

Validation Parameters and Criteria (e.g., Linearity, Accuracy, Precision, LOD, LOQ, Robustness, Specificity, Recovery, Detection Capability)

The validation of analytical methods for this compound is performed by evaluating a set of key performance characteristics, as outlined in international guidelines.

A comprehensive set of validation parameters includes:

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. amsbiopharma.com

Linearity and Range: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. scispace.comresearchgate.net The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. scispace.com

Accuracy: The closeness of the test results obtained by the method to the true value. It is often expressed as the percentage recovery of a known amount of spiked analyte. researchgate.net

Precision: The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Precision can be evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility (inter-laboratory precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.nettbzmed.ac.ir

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.nettbzmed.ac.ir

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Recovery: The efficiency of the extraction process, determined by comparing the amount of analyte measured in a spiked sample to the amount of analyte added.

Detection Capability (CCβ): For prohibited or unauthorized substances, this is the smallest content of the substance that may be detected, identified, and/or quantified in a sample with a statistical certainty of 1−β.

Table 2: Validation Parameters for an LC-MS/MS Method for Ipronidazole in Pig Plasma

| Validation Parameter | Result |

| Specificity | Interferences observed at the retention time of ipronidazole in blank plasma. researchgate.net |

| Linearity | Not explicitly stated, but the absence of matrix effect allowed for a linear calibration curve in solution. researchgate.net |

| Apparent Recovery | 93% - 123% (for the nitroimidazole class, corrected with a deuterated internal standard). researchgate.net |

| Repeatability (CVr) | 2.49% - 13.39% (for the nitroimidazole class). researchgate.net |

| Intra-laboratory Reproducibility (CVRW) | 2.49% - 16.38% (for the nitroimidazole class). researchgate.net |

| Decision Limit (CCα) | Below CCβ. researchgate.net |

| Detection Capability (CCβ) | 0.25 to 1 µg L⁻¹ (for the nitroimidazole class). researchgate.net |

Data adapted from a study on the validation of a method for nitroimidazoles in pig plasma. researchgate.net

Adherence to International Conference on Harmonisation (ICH) and Regulatory Guidelines (e.g., EC Decision 2002/657/EC)

The validation of analytical methods for this compound must adhere to internationally recognized guidelines to ensure the acceptance of the data by regulatory authorities.

The International Conference on Harmonisation (ICH) provides a comprehensive set of guidelines, particularly Q2(R2), which details the validation of analytical procedures, including the parameters that need to be investigated. europa.eueuropa.eu These guidelines are widely adopted by the pharmaceutical industry and regulatory agencies worldwide. amsbiopharma.com

For the analysis of veterinary drug residues in food products of animal origin within the European Union, Commission Decision 2002/657/EC lays down the performance criteria and procedures for the validation of analytical methods. europa.euwur.nl This decision provides a framework for the validation of both screening and confirmatory methods and defines key parameters such as the decision limit (CCα) and detection capability (CCβ) for prohibited substances like ipronidazole. scielo.brresearchgate.net A study on the detection of nitroimidazoles in pig plasma was validated in-house according to this commission decision. researchgate.net

Application of Green Analytical Chemistry Principles in this compound Method Development

Green Analytical Chemistry (GAC) is a philosophy that encourages the development of analytical methods that are more environmentally friendly and safer for operators. ekb.eg The principles of GAC can be applied to the development of analytical methods for this compound to reduce the environmental impact of the analysis.

Key principles of GAC that can be applied include:

Miniaturization of Sample Preparation: Techniques like d-SPE, which is a component of the QuEChERS method, use smaller amounts of solvents and sorbents compared to traditional SPE, thus generating less waste.

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives is a core principle of GAC. researchgate.net This could involve exploring the use of ethanol, supercritical fluids, or ionic liquids in the extraction and chromatographic separation steps.

Reduction of Energy Consumption: The development of faster analytical methods, for example, by using ultra-high-performance liquid chromatography (UHPLC), can lead to a reduction in energy consumption per sample.

Automation: Automating the sample preparation and analysis process can lead to a more efficient use of reagents and a reduction in waste generation.

While specific studies focusing on the application of GAC principles to the analysis of this compound are not extensively documented, the general trends in analytical chemistry towards greener methods are applicable. The adoption of techniques like QuEChERS for sample preparation already aligns with some of the principles of GAC by reducing solvent consumption and simplifying the workflow. nih.gov Further research in this area could focus on developing methods that utilize entirely green solvents and further miniaturize the analytical process for this compound determination.

Pharmacokinetic and Metabolic Pathway Research in Non Human Biological Systems

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Veterinary Species

Ipronidazole (B135245) is administered to turkeys and swine primarily through feed and drinking water for the prevention and treatment of diseases such as histomoniasis (blackhead) in turkeys and swine dysentery.

In turkeys, ipronidazole is readily absorbed from the gastrointestinal tract. Studies have shown that after administration, the drug is distributed throughout the body. The metabolism of ipronidazole in turkeys is a key area of investigation, with the liver playing a central role. The primary route of excretion for ipronidazole and its metabolites in turkeys is through the feces.

In swine, ipronidazole is also well-absorbed following oral administration. The drug distributes to various tissues, and as in turkeys, the liver is the main site of metabolism. Elimination of the drug and its byproducts in swine occurs through both urine and feces.

Identification and Comprehensive Characterization of Ipronidazole Hydrochloride Metabolites (e.g., Hydroxy-Ipronidazole)

The biotransformation of this compound in animal systems leads to the formation of various metabolites. The most significant and well-characterized metabolite is 1-methyl-2-(2'-hydroxyisopropyl)-5-nitroimidazole, commonly known as hydroxy-ipronidazole (HIP).

Hydroxy-ipronidazole is formed through the oxidation of the isopropyl group at the 2-position of the ipronidazole molecule. The structure of HIP has been confirmed using various analytical techniques, including infrared spectroscopy, nuclear magnetic resonance, and mass spectrometry. This metabolite is of particular interest in residue monitoring programs as it can persist in tissues.

Enzymatic Biotransformation Pathways of this compound

The metabolic conversion of ipronidazole to its metabolites is facilitated by enzymatic reactions, primarily occurring in the liver. The enzymatic pathways for many nitroimidazoles involve the cytochrome P450 (CYP450) family of enzymes located in liver microsomes.

For nitroimidazoles in general, the reductive metabolism of the nitro group is a critical activation step that can lead to the formation of reactive intermediates. Under anaerobic conditions, which can be found in certain tissues or within microorganisms, the nitro group of ipronidazole can be reduced by nitroreductase enzymes. This reduction can lead to the formation of hydroxylamines and other reactive species that are capable of covalently binding to cellular macromolecules. The oxidation of the alkyl side chain to form hydroxy-ipronidazole is also an important enzymatic process.

Mechanisms and Significance of Bound Residue Formation in Animal Tissues

A significant aspect of ipronidazole's metabolism is the formation of bound residues. These are drug-related residues that cannot be extracted from the tissue matrix using conventional solvent extraction methods, suggesting a covalent bond has formed between the drug or its metabolites and cellular macromolecules like proteins and DNA.

The mechanism of bound residue formation for nitroimidazoles involves the reductive activation of the nitro group to highly reactive intermediates, such as hydroxylamines. nih.gov These reactive species can then form covalent adducts with cellular components. This process is of toxicological significance as these bound residues can have the potential for long-term adverse effects. The formation of these non-extractable residues is a key consideration in determining withdrawal periods for veterinary drugs in food-producing animals.

Comparative Pharmacokinetic Profiles of this compound Across Diverse Animal Models (e.g., Swine, Turkeys)

In turkeys, residues of ipronidazole and its metabolite, hydroxy-ipronidazole, in edible tissues have been shown to deplete to levels below 2 parts per billion (ppb) within 3 to 4 days after cessation of treatment.

In swine treated with ipronidazole through their feed, tissues have been found to be free of detectable residues within one day of withdrawal. For swine treated with a therapeutic dose via an aqueous oral solution, residues were undetectable at 6 days of withdrawal.

These findings suggest potential differences in the rate of metabolism and elimination of ipronidazole between these two species.

Below is a table summarizing residue depletion findings:

| Species | Tissue | Withdrawal Period (Days) | Residue Level |

| Turkey | Edible Tissues | 3 - 4 | < 2 ppb |

| Swine | Edible Tissues | 1 (in-feed) | Not Detected |

| Swine | Edible Tissues | 6 (oral solution) | Not Detected |

Application of Preclinical Animal Models for Pharmacokinetic and Pharmacodynamic Investigations

Swine and turkeys serve as crucial preclinical animal models for studying the pharmacokinetics and pharmacodynamics of veterinary drugs like this compound. These models allow for the investigation of drug absorption, distribution, metabolism, and excretion in the target species under controlled conditions.

The use of these animal models is essential for:

Determining the bioavailability of different drug formulations.

Establishing appropriate dosage regimens to ensure therapeutic efficacy.

Conducting residue depletion studies to establish safe withdrawal times for food-producing animals.

Investigating the metabolic pathways and identifying key metabolites.

Swine are often considered a good model for human and veterinary drug metabolism due to physiological and anatomical similarities. Turkeys, as a primary avian species for food production, are the direct target for the therapeutic use of ipronidazole, making them an indispensable model for pharmacokinetic studies relevant to poultry health and food safety.

Mechanism of Action at the Molecular and Cellular Level

Molecular Targets and Binding Interactions of Ipronidazole (B135245) Hydrochloride

The cytotoxic activity of activated ipronidazole, like other 5-nitroimidazoles, is primarily attributed to its interaction with microbial DNA. cymitquimica.comresearchgate.net The activation process, which occurs under the low redox potential conditions found in anaerobic organisms, transforms the ipronidazole molecule into highly reactive nitro radical anions and other reduced intermediates. nih.govacs.org These intermediates are the primary effectors of cellular damage.

Key molecular interactions include:

DNA Damage : The reactive metabolites of ipronidazole can covalently bind to DNA, disrupting its helical structure and leading to strand breaks. researchgate.net This damage inhibits nucleic acid synthesis, which is a critical process for cell replication and survival, ultimately leading to cell death. dovepress.com

Protein Binding : Beyond DNA, research on other 5-nitroimidazoles has revealed that their reactive intermediates can also form covalent adducts with various cellular proteins. researchgate.netnih.gov In parasites such as Trichomonas vaginalis and Entamoeba histolytica, key proteins involved in redox regulation, such as thioredoxin reductase, have been identified as targets. nih.govresearchgate.net In Giardia lamblia, metronidazole (B1676534) and tinidazole (B1682380) have been shown to bind to a specific subset of proteins, including thioredoxin reductase and translation elongation factor EF-1γ. researchgate.netnih.gov While direct binding studies on ipronidazole are less common, its structural similarity suggests it likely interacts with a similar range of molecular targets.

| Target Molecule | Type of Interaction | Consequence in Target Microorganism |

| Deoxyribonucleic Acid (DNA) | Covalent bonding by reduced intermediates | Disruption of double helix structure, DNA strand breaks, inhibition of nucleic acid synthesis. researchgate.net |

| Thioredoxin Reductase | Covalent adduct formation | Impairment of the cellular redox system, reduced ability to counteract oxidative stress. researchgate.netresearchgate.net |

| Translation Elongation Factor (EF-1γ) | Degradation (observed with other 5-nitroimidazoles) | Inhibition of protein synthesis. researchgate.netnih.gov |

Elucidation of Biochemical Pathways Perturbed by Ipronidazole Hydrochloride Activity

The activation of ipronidazole and the subsequent actions of its metabolites disrupt several critical biochemical pathways within the target microorganism. The mechanism is intrinsically linked to the unique anaerobic or microaerophilic metabolism of these organisms.

The primary pathways affected are:

Reductive Activation Pathway : Ipronidazole enters the cell via passive diffusion. dovepress.com Inside the microorganism, low-redox potential electron-transfer proteins, such as ferredoxin or flavodoxin, donate electrons to ipronidazole's nitro group. dovepress.comnih.gov This reduction is often catalyzed by enzymes like pyruvate-flavodoxin oxidoreductase (PFOR) or nitroreductases (NTRs). dovepress.com This process is essential for generating the toxic radical anions that mediate the drug's activity. nih.govacs.org

Cellular Redox Homeostasis : The activity of nitroimidazoles is closely tied to the disruption of the cell's ability to manage oxidative stress. In several parasitic protozoa, these drugs have been shown to inhibit the thioredoxin-mediated redox network. researchgate.netnih.gov This leads to the depletion of intracellular thiol pools, such as glutathione, diminishing the organism's capacity to neutralize reactive oxygen species and maintain a stable internal redox environment. nih.govresearchgate.net

DNA Replication and Repair : By causing direct physical damage to the DNA structure, ipronidazole effectively halts DNA replication. The extensive damage can overwhelm the cell's DNA repair mechanisms, triggering pathways that lead to cell death. dovepress.comfrontiersin.org

Cellular Responses to this compound Exposure in Target Microorganisms

Exposure to ipronidazole elicits a cascade of detrimental cellular responses in susceptible microorganisms, culminating in cell death. The accumulation of reactive drug intermediates and the damage they cause to macromolecules trigger these responses.

Observed cellular effects include:

DNA Fragmentation : A direct consequence of the attack by ipronidazole's reactive metabolites is the fragmentation of the organism's DNA. cymitquimica.com

Inhibition of Protein Synthesis : The degradation of essential factors for protein synthesis, such as EF-1γ as seen with other nitroimidazoles in Giardia, can halt the production of vital cellular proteins. researchgate.netnih.gov

Disruption of Redox Balance : A significant cellular response is the sharp decrease in non-protein thiol levels and the diminished activity of key antioxidant enzymes like thioredoxin reductase. nih.govresearchgate.net This disruption of redox homeostasis leads to a state of severe oxidative stress.

Induction of Programmed Cell Death (PCD) : In some protozoa, such as Giardia lamblia, treatment with metronidazole has been suggested to induce a form of programmed cell death, which also involves DNA fragmentation as a secondary event. nih.gov

Microbial Resistance Mechanisms and Strategies for Mitigation

Genetic and Molecular Basis of Ipronidazole (B135245) Hydrochloride Resistance Development

The development of resistance to 5-nitroimidazole compounds like ipronidazole is fundamentally linked to genetic alterations that impair the drug's activation. These compounds are prodrugs, meaning they are administered in an inactive form and require reduction of their nitro group within the target pathogen to become cytotoxic. Genetic events that disrupt this activation process are the primary drivers of resistance.

Key genetic mechanisms include:

Mutations in Nitroreductase Genes: In many bacteria and protozoa, specific genes encode for nitroreductases, the enzymes responsible for activating 5-nitroimidazoles. In the bacterium Helicobacter pylori, mutations, including truncations, in the rdxA (an oxygen-insensitive nitroreductase) and frxA genes are strongly associated with resistance. researchgate.netnih.gov Similarly, in the protozoan parasite Trichomonas vaginalis, single nucleotide polymorphisms (SNPs) in nitroreductase genes, specifically ntr4Tv and ntr6Tv, have been linked to metronidazole (B1676534) resistance. mdpi.comnih.gov These mutations can lead to the production of non-functional enzymes incapable of activating the drug.

Acquisition of nim Genes: In anaerobic bacteria, particularly species within the Bacteroides genus, a significant resistance mechanism is the acquisition of nitroimidazole resistance (nim) genes. nih.gov There are at least eleven known nim genes (nimA to nimK). mdpi.com These genes encode for 5-nitroimidazole reductases that provide an alternative pathway for drug metabolism. Instead of activating the drug into a toxic radical, these enzymes convert it into a harmless, non-bactericidal amine, effectively neutralizing it. nih.govnih.gov These genes are often located on mobile genetic elements like plasmids, facilitating their spread between bacteria. nih.gov

Downregulation of Activation Pathway Genes: In protozoa such as Trichomonas vaginalis and Giardia lamblia, resistance is often associated with the downregulation of genes encoding key components of the metabolic pathway responsible for drug activation. nih.gov This includes genes for pyruvate:ferredoxin oxidoreductase (PFOR) and ferredoxin, which are crucial for transferring the electrons needed to reduce the nitroimidazole prodrug. nih.govnih.gov While laboratory-induced resistance often shows this characteristic, clinically resistant isolates may exhibit more complex changes. nih.gov

| Gene/Element | Organism(s) | Function in Resistance |

| nim (A-K) | Bacteroides spp. and other anaerobes | Encodes a nitroimidazole reductase that converts the drug to an inactive amine derivative, preventing activation. mdpi.comnih.gov |

| rdxA, frxA | Helicobacter pylori | Mutations or truncations in these nitroreductase genes lead to a loss of function, preventing drug activation. researchgate.netnih.gov |

| ntr4Tv, ntr6Tv | Trichomonas vaginalis | Single Nucleotide Polymorphisms (SNPs) are associated with resistance, likely impairing nitroreductase function. mdpi.comnih.gov |

| PFOR, Ferredoxin genes | Trichomonas vaginalis, Giardia lamblia | Downregulation of expression reduces the cell's capacity to activate the 5-nitroimidazole prodrug. nih.govnih.gov |

| GlNR1, TrxR | Giardia lamblia | Alterations in these genes, encoding Giardia nitroreductase 1 and thioredoxin reductase, are implicated in resistance. dovepress.com |

Biochemical Pathways Conferring Resistance to Ipronidazole Hydrochloride in Pathogens

The genetic modifications described above manifest as significant alterations in the biochemical pathways of resistant pathogens. Resistance is primarily achieved by disrupting the bioactivation of ipronidazole or by adapting cellular metabolism to mitigate its toxic effects.

Impaired Drug Activation: The central biochemical mechanism of resistance is the failure to activate the 5-nitroimidazole prodrug. Under anaerobic conditions, low-redox-potential electron-transfer proteins like ferredoxin donate electrons to the nitro group of ipronidazole. This creates a highly reactive nitro radical anion that damages DNA and other macromolecules, leading to cell death. nih.gov Resistance pathways directly interfere with this process. The enzymes encoded by nim genes, for instance, execute a 2-electron reduction of the nitro group, converting it directly to a stable, non-toxic amine and bypassing the formation of the cytotoxic radical intermediate. nih.gov

Altered Energy Metabolism: In protozoa like Trichomonas, which rely on organelles called hydrogenosomes for anaerobic energy metabolism, resistance is linked to changes in this pathway. The PFOR and ferredoxin proteins, which are central to both energy production and drug activation, may be expressed at lower levels. nih.gov This metabolic shift reduces the cell's ability to activate the drug, conferring resistance, although it may come at a fitness cost to the parasite. frontiersin.org

Oxygen Scavenging and "Futile Cycling": The presence of oxygen can protect anaerobic and microaerophilic organisms from 5-nitroimidazoles. Oxygen can re-oxidize the nitro radical anion back to its inactive parent compound, a process termed "futile cycling". nih.gov Some resistant strains of T. vaginalis exhibit "aerobic resistance," where deficient oxygen scavenging pathways lead to higher intracellular oxygen levels. mdpi.com This is associated with decreased activity of enzymes such as flavin reductase and NADH oxidase, which normally help maintain an anaerobic intracellular environment. nih.gov The resulting increase in oxygen concentration enhances futile cycling and reduces the net activation of the drug.

Enhanced DNA Repair and Stress Responses: Once activated, nitroimidazoles cause significant DNA damage. Therefore, an enhanced capacity for DNA repair could contribute to resistance by mitigating the drug's cytotoxic effects. mdpi.com Likewise, upregulation of general oxidative stress response pathways may help the pathogen survive the toxic effects of the activated drug. mdpi.comfrontiersin.org

| Pathway | Biochemical Effect | Consequence |

| Drug Activation | Decreased activity or expression of nitroreductases (e.g., PFOR, ferredoxin). nih.gov | The 5-nitroimidazole prodrug is not reduced to its active, toxic form. |

| Alternative Reduction | Activity of Nim-family reductases. nih.gov | The drug is converted to a non-toxic amine, bypassing the cytotoxic radical intermediate. |

| Oxygen Scavenging | Decreased activity of enzymes like flavin reductase and NADH oxidase. nih.gov | Increased intracellular oxygen leads to re-oxidation of the activated drug ("futile cycling"), rendering it ineffective. |

| Stress Response | Upregulation of DNA repair enzymes and antioxidant defense systems. mdpi.com | The cell can better withstand the DNA and cellular damage caused by the activated drug. |

Phenotypic Characterization and Susceptibility Profiling of Resistant Microbial Strains

The phenotypic characterization of microbial strains resistant to this compound involves laboratory testing to determine their level of susceptibility. This is typically done by measuring the Minimum Inhibitory Concentration (MIC) or Minimum Lethal Concentration (MLC), which are the lowest concentrations of the drug required to inhibit growth or kill the pathogen, respectively.

Strains are classified as susceptible, intermediate, or resistant based on established breakpoint values. For many 5-nitroimidazoles, resistance is often relative rather than absolute, meaning that infections caused by resistant strains may sometimes be overcome with higher doses of the drug, although this is not always clinically feasible. nih.gov

In T. vaginalis, two distinct resistance phenotypes have been described:

Aerobic Resistance: This is the most common form observed in clinical isolates. These strains show low-to-moderate levels of resistance under anaerobic testing conditions, but this resistance is significantly enhanced in the presence of even small amounts of oxygen. mdpi.com

Anaerobic Resistance: This is a higher level of resistance that is observed under strict anaerobic conditions and is typically induced in the laboratory. It is often associated with significant defects in the drug activation pathways, such as the loss of PFOR activity. nih.gov

Studies have also demonstrated cross-resistance among different 5-nitroimidazole compounds. nih.govdovepress.com Strains that develop resistance to metronidazole are often also resistant to other drugs in the same class, including tinidazole (B1682380) and likely ipronidazole. This limits the therapeutic options when resistance emerges.

Epidemiological Studies on the Emergence and Dissemination of this compound Resistance

Specific epidemiological data tracking the emergence and spread of resistance to this compound is scarce, largely because its use has been discontinued (B1498344) in many regions for food-producing animals. Ipronidazole was historically used in veterinary medicine, particularly to prevent and treat histomoniasis (blackhead disease) in turkeys. frontiersin.org The use of any antimicrobial in agricultural settings, however, is recognized as a significant driver for the selection and dissemination of resistant bacteria. researchgate.net

The ban on nitroimidazoles like ipronidazole for use in poultry in the United States and Europe has led to a resurgence of diseases like histomoniasis, highlighting the past efficacy of these drugs and the current lack of effective alternatives. frontiersin.org While this demonstrates a historical susceptibility, the widespread use of other antimicrobials in poultry production has contributed to a high prevalence of resistance to various drug classes among poultry pathogens. nih.govresearchgate.net This environment of high antimicrobial pressure is conducive to the selection and spread of resistance genes, often carried on mobile genetic elements that can be transferred between different bacterial species. frontiersin.org

Innovative Strategies for Counteracting or Preventing this compound Resistance

Counteracting the threat of antimicrobial resistance requires a multi-faceted approach that includes the development of new therapies and strategies to preserve the efficacy of existing drugs. While these strategies are broadly applicable, they are highly relevant to the challenges posed by 5-nitroimidazole resistance.

Antimicrobial Stewardship: A foundational strategy is the prudent use of all antimicrobials in both human and veterinary medicine. nih.gov This involves using drugs only when necessary, adhering to guidelines for selection and duration, and preventing their use for non-therapeutic purposes like growth promotion in agriculture. Optimizing drug use reduces the selective pressure that drives the emergence of resistance. nih.gov

Inhibition of Resistance Mechanisms: One innovative approach is to develop compounds that can block the specific resistance mechanisms of bacteria. For example, designing molecules that inhibit the function of the Nim enzymes could potentially restore the activity of 5-nitroimidazoles against nim-positive bacteria. ftloscience.com Similarly, targeting and inhibiting efflux pumps that expel drugs from the bacterial cell is another area of active research. mdpi.com

Combination Therapy and Drug Synergism: Combining antimicrobial agents with different mechanisms of action can be more effective than monotherapy and may reduce the likelihood of resistance developing. ftloscience.com For 5-nitroimidazoles, this could involve pairing them with an agent that disrupts another critical cellular pathway or a compound that inhibits a specific resistance mechanism.

Development of Novel Therapeutics: Given the limited number of alternative drugs for many anaerobic infections, there is an urgent need for new classes of antimicrobials. Research into compounds that target novel bacterial or protozoal pathways, or that have different activation requirements than 5-nitroimidazoles, is critical for treating infections caused by resistant strains. nih.gov

Anti-Virulence Strategies: An emerging concept is to target bacterial virulence factors rather than bacterial viability. consensus.app This approach aims to disarm pathogens by inhibiting their ability to produce toxins, form biofilms, or use systems like quorum sensing to coordinate attacks. Because this strategy does not directly kill the pathogen, it is thought to exert less selective pressure for the development of resistance. consensus.app

Infection Prevention and Control: Rigorous hygiene and biosecurity measures are essential to prevent the transmission of resistant microbes in both healthcare and agricultural settings. infectionsinsurgery.org Simple practices like handwashing, environmental cleaning, and strict controls on farms can significantly reduce the spread of resistant pathogens. infectionsinsurgery.org

Environmental Fate and Degradation Research

Forced Degradation Studies of Ipronidazole (B135245) Hydrochloride Under Varied Stress Conditions

Forced degradation, or stress testing, is crucial for identifying the likely degradation products of a drug substance and establishing its intrinsic stability. These studies expose the compound to conditions more severe than accelerated stability testing to understand its degradation pathways. While specific, detailed kinetic studies on the forced degradation of Ipronidazole hydrochloride are limited in publicly available literature, its behavior can be inferred from its chemical structure—a nitroimidazole derivative—and studies on analogous compounds like metronidazole (B1676534).

The stability of a drug substance to hydrolysis at different pH values is a key indicator of its persistence in aqueous environments. Nitroimidazole compounds can be susceptible to hydrolysis, particularly under strong acidic or basic conditions which can catalyze the cleavage of the imidazole (B134444) ring or modifications to its side chains. Studies on the related compound metronidazole have shown significant degradation in alkaline conditions, while demonstrating greater stability under acidic and neutral conditions researchgate.netresearchgate.net. It is anticipated that this compound would exhibit similar behavior, with increased degradation rates in highly alkaline environments.

Photodegradation involves the breakdown of compounds upon exposure to light. For nitroimidazole antibiotics, the process can be complex. The nitro group on the imidazole ring is a chromophore that can absorb UV radiation, potentially leading to the formation of reactive intermediates. However, some studies on metronidazole indicate it is relatively stable under photolytic stress researchgate.net. In contrast, other research on nitroimidazoles demonstrates that direct photodegradation in aqueous solutions can occur, although with very low quantum yields, suggesting the process is inefficient without photosensitizers or catalysts nih.gov. The photodegradation of the nitroimidazole ring is suggested to involve the conversion of the nitro group into a nitrite (B80452) ester, which then cleaves into radicals.

Oxidative conditions, often simulated using hydrogen peroxide (H₂O₂), can reveal a compound's susceptibility to degradation by reactive oxygen species in the environment. The imidazole moiety is known to be susceptible to oxidation stenutz.eu. For Ipronidazole, the primary site of metabolic oxidation is the isopropyl side chain, leading to the formation of a hydroxylated metabolite fao.org. Advanced Oxidation Processes (AOPs), such as the UV/H₂O₂ system, have been shown to be effective in degrading the related compound metronidazole, with hydroxyl radicals (•OH) playing a major role in the degradation process nih.govresearchgate.net. This suggests that this compound would also be susceptible to degradation via strong oxidizing agents, primarily through attack on the imidazole ring and its alkyl side chain.

Thermal stability studies are used to assess the effect of elevated temperatures on a drug substance. While specific thermal degradation studies for this compound are not detailed, data for the parent compound Ipronidazole indicates a melting point of 60°C herts.ac.uk. Studies on other nitroimidazoles, like metronidazole, have found the compound to be stable to dry heat under certain conditions researchgate.net. The thermal decomposition of imidazole-based compounds generally occurs at significantly elevated temperatures, often involving the cleavage of side groups and eventual breakdown of the heterocyclic ring structure acs.org.

Table 1: Summary of Predicted Degradation Behavior of this compound Under Forced Stress Conditions

Note: This table is based on the chemical properties of the nitroimidazole class and findings for analogous compounds due to the limited specific data for this compound.

| Stress Condition | Reagents/Method | Predicted Pathway and Susceptibility |

|---|---|---|

| Hydrolytic (Acidic) | Dilute HCl | Expected to be relatively stable. Potential for slow degradation of the imidazole ring over extended periods. |

| Hydrolytic (Neutral) | Water | Expected to be stable under neutral aqueous conditions. |

| Hydrolytic (Basic) | Dilute NaOH | Predicted to be the most significant hydrolytic pathway. Susceptible to degradation, potentially involving ring cleavage or side-chain modification. |

| Photolytic | UV/Vis Light Exposure | May undergo slow degradation via nitro-group transformation, though the quantum yield is expected to be low. Generally considered relatively photostable. |

| Oxidative | H₂O₂ | Susceptible to oxidation. The primary pathway is likely the hydroxylation of the isopropyl side chain. The imidazole ring is also a potential target for oxidative attack. |

| Thermal | Dry Heat | Expected to be stable at moderate temperatures but will decompose at higher temperatures, leading to side-chain cleavage and ring fragmentation. |

Identification and Structural Characterization of this compound Degradation Products

The identification of degradation products is essential for understanding transformation pathways. For Ipronidazole, research has primarily focused on metabolites found in treated animals, which can be analogous to environmental degradation products, particularly those formed through oxidation.

The most consistently identified metabolite is 1-methyl-2-(2'-hydroxyisopropyl)-5-nitroimidazole , also known as the hydroxy-ipronidazole metabolite (HIP or IPZ-OH) fao.orgresearchgate.net. This compound is formed through the oxidation of the isopropyl group at the 2-position of the imidazole ring fao.org. Its structure has been confirmed through various spectroscopic methods, including infrared spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry fao.org. This hydroxylation is a common metabolic pathway for nitroimidazole compounds.

Another metabolite has been identified in rats as 2,3-dihydro-2-(2-hydroxypropyl)-3-methyl-4-nitro-1H-imidazol-5-ol herts.ac.uk. Beyond these specific structures, studies have noted that other metabolites of Ipronidazole are highly water-soluble and cannot be easily extracted into organic solvents, making their structural characterization more challenging fao.org.

Table 2: Known Metabolites and Degradation Products of Ipronidazole

| Compound Name | Abbreviation | Formation Pathway | Molecular Formula | Structural Information |

|---|---|---|---|---|

| 1-methyl-2-(2'-hydroxyisopropyl)-5-nitroimidazole | HIP / IPZ-OH | Oxidation of the isopropyl side chain | C₇H₁₁N₃O₃ | The parent structure with one of the isopropyl's methyl groups replaced by a hydroxyl group. |

| 2,3-dihydro-2-(2-hydroxypropyl)-3-methyl-4-nitro-1H-imidazol-5-ol | N/A | Metabolism in rats | C₇H₁₃N₃O₄ | A more complex structure involving reduction and hydroxylation of the imidazole ring. |

Environmental Persistence and Mobility of this compound and Its Metabolites in Various Compartments

The environmental persistence and mobility of a pharmaceutical determine its potential to contaminate soil and water systems and the likelihood of exposure to non-target organisms. Persistence is often measured by the compound's half-life (DT₅₀) in a specific matrix, while mobility is related to its tendency to adsorb to soil particles, often quantified by the soil sorption coefficient (Koc or Kd).

High water solubility suggests that Ipronidazole can be easily transported with water through the soil profile.

A low Log P value indicates a lower tendency to partition into organic matter, suggesting weak adsorption to soil and sediment.

These properties classify Ipronidazole as a compound with a potential for high mobility in soil and a low potential for bioaccumulation. Laboratory studies on the structurally similar antibiotic metronidazole support this prediction; metronidazole exhibits weak sorption to various soil types (Kd values between 0.5 and 0.7) and is highly mobile in soil column experiments, with the full amount applied being recovered in the leachate nih.gov. This suggests that Ipronidazole and its water-soluble metabolites are likely to be mobile in soil and have the potential to leach into groundwater or be transported to surface waters via runoff nih.govd-nb.info.

The persistence of such compounds in the environment is variable. While they are susceptible to biotic and abiotic degradation, their continuous introduction into the environment can lead to pseudo-persistence, where the rate of introduction is faster than the rate of removal royalcanin.com.

Table 3: Physicochemical Properties of Ipronidazole and Predicted Environmental Behavior

| Parameter | Value | Source | Implication for Environmental Fate |

|---|---|---|---|

| Water Solubility | 1740 mg/L (at 20°C) | herts.ac.uk | High potential for transport in aqueous systems (leaching, runoff). |

| Log P (Octanol-Water Partition Coefficient) | 1.36 | herts.ac.uk | Low potential for sorption to soil organic matter and low bioaccumulation potential. High mobility. |

| Soil Half-Life (DT₅₀) | No data available | herts.ac.uk | Persistence is unknown but likely influenced by microbial degradation and hydrolysis. |

| Soil Sorption Coefficient (Koc) | No data available | herts.ac.uk | Expected to be low, indicating high mobility in soil. |

Advanced Analytical Approaches for Environmental Residue Monitoring

The detection and quantification of ipronidazole and its metabolites in environmental matrices such as soil, water, and sediment are critical for understanding its environmental fate and persistence. Due to the typically low concentrations of these residues and the complexity of environmental samples, highly sensitive and selective analytical methods are required. Research has focused on developing robust techniques capable of trace-level detection to ensure environmental safety and regulatory compliance.

Advanced analytical approaches predominantly involve chromatographic techniques coupled with mass spectrometry, which offer high accuracy, sensitivity, and the ability to identify multiple compounds simultaneously. Sample preparation is a crucial step to extract the target analytes from the complex matrix and minimize interference.

Chromatographic Methods

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used method for the determination of ipronidazole and other nitroimidazole residues. This technique provides excellent selectivity and sensitivity for detecting polar compounds in aqueous samples. Gas chromatography-mass spectrometry (GC-MS) is another powerful tool, often preferred for its high resolution, though it may require derivatization for non-volatile compounds.

Sample pretreatment for environmental samples often includes an initial extraction followed by a clean-up step. Common extraction techniques include solid-phase extraction (SPE), particularly for water samples, and methods like the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach for solid samples like soil and sediment. These preparation steps are vital for concentrating the analyte and removing matrix components that could interfere with the analysis.

| Analytical Technique | Matrix | Sample Preparation | Limit of Quantitation (LOQ) / Limit of Detection (LOD) | Recovery Rate (%) | Reference |

|---|---|---|---|---|---|

| LC-UV/VIS | Eggs, Plasma, Feces | Aqueous extraction, Extrelut cartridge purification, acid partitioning | 5-10 µg/kg | 80-98% | |

| LC-MS/MS | Environmental Water | Solid-Phase Extraction (SPE) | Low ng/L levels | N/A | |

| GC-MS | Soil | Solvent Extraction (e.g., Methylene chloride/acetone) | Method Dependent | N/A | |

| UPLC-MS | Water | N/A | ~0.05 µg/L (ppb) | N/A |

Immunoassays and Screening Methods

Enzyme-Linked Immunosorbent Assays (ELISA) serve as a convenient and rapid screening method for monitoring single or closely-related compounds in water samples. ELISA kits are commercially available for a variety of chemical families and are known for their high sensitivity, often reaching levels as low as 0.05 parts per billion (ppb). While effective for screening, positive results from ELISA are typically confirmed using chromatographic methods like LC-MS/MS to ensure accuracy and avoid false positives.

| Method | Primary Use | Typical Sensitivity | Advantages | Limitations | Reference |

|---|---|---|---|---|---|

| LC-MS/MS & GC-MS | Quantification & Confirmation | ng/L to µg/kg | High selectivity, accuracy, multi-residue capability | Higher cost, complex instrumentation | |

| ELISA | Screening | ~0.05 µg/L | Rapid, cost-effective, high-throughput | Potential for cross-reactivity, requires confirmation of positives |

The selection of an appropriate analytical method depends on the specific research objectives, the environmental matrix being studied, the required detection limits, and the availability of instrumentation. For comprehensive environmental monitoring, a combination of a rapid screening method like ELISA followed by a confirmatory technique such as LC-MS/MS is often the most effective strategy.

Structure Activity Relationship Sar and Computational Studies

Elucidation of Essential Structural Determinants for Ipronidazole (B135245) Hydrochloride Bioactivity

The biological activity of ipronidazole, a member of the 5-nitroimidazole class, is intrinsically linked to specific structural features. The structure-activity relationship (SAR) of this class of compounds has been a subject of study to understand the determinants of their antimicrobial effects. The essential components for the bioactivity of ipronidazole and related 5-nitroimidazoles include the nitro group, the imidazole (B134444) ring, and the substituents at the N-1 and C-2 positions of the ring.

The 5-nitro group is widely considered the most critical functional group for the bioactivity of this class of compounds. Its presence is essential for the mechanism of action, which involves reductive activation within anaerobic target cells to generate cytotoxic nitroso and hydroxylamine derivatives. texilajournal.com This reduction process is crucial for the drug's antimicrobial effects, and the absence or modification of the nitro group typically leads to a significant loss of activity. nih.gov

Substituents on the imidazole ring play a significant role in modulating the potency, spectrum of activity, and pharmacokinetic properties of the compound. In ipronidazole, the key substituents are:

A methyl group at the N-1 position: This substitution is common among bioactive 5-nitroimidazoles.

An isopropyl group at the C-2 position: The nature of the substituent at the C-2 position influences the compound's lipophilicity and steric properties, which can affect its ability to penetrate cell membranes and interact with target enzymes. nih.gov Compared to the 2-methyl group of metronidazole (B1676534), the 2-isopropyl group of ipronidazole increases lipophilicity.

Studies on various 5-nitroimidazole derivatives have shown that the side chain at the C-2 position is a crucial determinant of their antimicrobial potency. The table below summarizes the key structural features of ipronidazole hydrochloride essential for its bioactivity.

| Structural Feature | Importance for Bioactivity | Rationale |

| 5-Nitro Group | Essential | Undergoes reductive activation in anaerobic organisms to form cytotoxic radicals, which is the primary mechanism of action. texilajournal.com |

| Imidazole Ring | Core Scaffold | Provides the necessary framework for the spatial arrangement of the active functional groups. |

| N-1 Methyl Group | Modulator | Influences the electronic properties and metabolic stability of the compound. |

| C-2 Isopropyl Group | Potency & Lipophilicity | Affects the compound's lipophilicity, which can influence cell penetration and interaction with biological targets. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and Analogues

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. researchgate.net For nitroimidazole derivatives, QSAR studies aim to identify physicochemical properties and structural descriptors that are correlated with their antimicrobial potency. These models can then be used to predict the activity of novel, unsynthesized analogues, thereby guiding the design of more effective therapeutic agents.

While specific QSAR models exclusively for this compound are not extensively documented in publicly available literature, the principles can be applied based on studies of the broader 5-nitroimidazole class. A typical QSAR study for ipronidazole analogues would involve the synthesis of a series of related compounds with systematic variations in their structure, followed by the determination of their biological activity (e.g., Minimum Inhibitory Concentration - MIC).

The structural variations could include:

Modification of the alkyl group at the C-2 position (e.g., replacing isopropyl with other alkyl or cyclic groups).

Substitution on the imidazole ring.

Alteration of the substituent at the N-1 position.

For each analogue, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's physicochemical properties.

Table of Potential Molecular Descriptors for QSAR Modeling of Ipronidazole Analogues

| Descriptor Class | Specific Descriptor Examples | Potential Influence on Bioactivity |

|---|---|---|

| Electronic | Dipole moment, HOMO/LUMO energies | Governs the molecule's reactivity and ability to participate in redox reactions (nitro group reduction). |

| Steric | Molecular volume, surface area, Kier's shape indices | Influences how the molecule fits into the active site of a target enzyme. researchgate.net |

| Hydrophobic | LogP (octanol-water partition coefficient) | Affects the molecule's ability to cross biological membranes to reach its target. |

| Topological | Molecular connectivity indices (e.g., 2χv) | Describes the branching and connectivity of the atoms within the molecule. researchgate.net |

Once the biological activities and molecular descriptors are determined, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build a QSAR model. A hypothetical QSAR equation might look like:

log(1/MIC) = β₀ + β₁(LogP) - β₂(Molecular Volume) + β₃(LUMO)

Such a model would suggest that activity increases with hydrophobicity and a lower LUMO energy (facilitating reduction) but decreases with a larger molecular volume. Validation of the model is crucial and is typically performed using internal (e.g., cross-validation) and external test sets of compounds.

Application of Computational Chemistry Approaches (e.g., Molecular Docking, Molecular Dynamics Simulations)

Computational chemistry provides powerful tools to investigate the interactions between a drug molecule and its biological target at an atomic level. For ipronidazole and its analogues, molecular docking and molecular dynamics (MD) simulations can offer significant insights into their mechanism of action.

Molecular Docking Molecular docking is a computational technique that predicts the preferred orientation of a ligand (e.g., ipronidazole) when bound to a specific protein target. The primary target for nitroimidazoles is often considered to be DNA, but their activation is mediated by enzymes such as nitroreductases. Docking studies can be used to model the interaction of ipronidazole with the active site of these enzymes.

A typical molecular docking workflow for ipronidazole would involve:

Obtaining the 3D structure of a target bacterial or protozoal nitroreductase from a protein database (e.g., PDB).

Generating a 3D model of ipronidazole.

Using a docking program (e.g., AutoDock) to place the ipronidazole molecule into the active site of the enzyme in various possible conformations. nih.gov